Product packaging for 3,4,5-Trimethoxydeoxybenzoin(Cat. No.:)

3,4,5-Trimethoxydeoxybenzoin

Cat. No.: B8364703
M. Wt: 286.32 g/mol
InChI Key: BYNZYTUCZCWTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Trimethoxydeoxybenzoin is a high-value organic intermediate primarily utilized in research and development for the synthesis of complex molecules. Its structure, featuring a deoxybenzoin backbone symmetrically substituted with methoxy groups, makes it a versatile building block in medicinal chemistry and organic synthesis. Researchers employ this compound in the exploration of novel pharmaceutical candidates, particularly as a precursor in the synthesis of various therapeutic agents and specialized chemical entities. The trimethoxyphenyl subunit is a recognized pharmacophore in medicinal chemistry, often associated with biological activity, positioning this compound as a key starting material for drug discovery programs . In synthetic chemistry, this compound serves as a critical precursor for constructing complex molecular architectures, including heterocycles and functionalized materials. Its applications extend to the development of advanced organic materials and as a standard in analytical research. As a derivative of 3,4,5-Trimethoxybenzaldehyde—an intermediate in drugs like Trimethoprim and various psychedelic phenethylamines—this compound shares a foundational chemistry that is central to a growing global market, valued at approximately USD 400 million and driven by R&D in pharmaceuticals and specialty chemicals . This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly for research purposes and is not classified as a drug, cosmetic, or for any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O4 B8364703 3,4,5-Trimethoxydeoxybenzoin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

2-phenyl-1-(3,4,5-trimethoxyphenyl)ethanone

InChI

InChI=1S/C17H18O4/c1-19-15-10-13(11-16(20-2)17(15)21-3)14(18)9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3

InChI Key

BYNZYTUCZCWTNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 3,4,5 Trimethoxydeoxybenzoin

Classical Synthesis Routes

Traditional methods for synthesizing deoxybenzoins have long relied on foundational reactions in organic chemistry, primarily involving condensation reactions and acylations. These routes are often characterized by their robustness and the use of readily available starting materials.

Approaches Involving Aldehyde and Ketone Condensation

Condensation reactions between aldehydes and ketones are a cornerstone of C-C bond formation. While not a direct route to deoxybenzoins, these reactions can produce key intermediates, such as chalcones (α,β-unsaturated ketones), which can then be selectively reduced to the corresponding deoxybenzoin (B349326).

A plausible route to 3,4,5-Trimethoxydeoxybenzoin would involve a Claisen-Schmidt condensation. This reaction typically involves an aromatic aldehyde and a methyl ketone. For the target molecule, 3,4,5-trimethoxybenzaldehyde (B134019) would react with an acetophenone derivative under basic or acidic conditions to yield a trimethoxychalcone analogue. Subsequent selective reduction of the carbon-carbon double bond of the chalcone (B49325), while preserving the carbonyl group, would furnish the final deoxybenzoin product. Various reducing agents can be employed for this purpose, including catalytic hydrogenation.

Three-component condensation reactions have also been developed for the synthesis of complex heterocyclic structures, demonstrating the versatility of using aldehydes and other carbonyl-containing compounds like Meldrum's acid as building blocks. researchgate.netresearchgate.net

Strategies Utilizing Phenylacetic Acid Derivatives

Another classical approach is the Hoesch reaction, which utilizes a nitrile as the acylating agent. google.com In this method, an activated aromatic compound reacts with a nitrile (like 3,4,5-trimethoxyphenylacetonitrile) in the presence of an acid catalyst, typically hydrogen chloride gas, often with a Lewis acid like zinc chloride. The reaction proceeds via an intermediate ketimine, which is subsequently hydrolyzed to yield the desired ketone. The Hoesch reaction is particularly useful for the synthesis of polyhydroxy- or polyalkoxy-substituted deoxybenzoins. google.com

Method Reactants Catalyst/Reagent Key Intermediate
Friedel-Crafts AcylationAromatic Compound + Phenylacetyl Chloride DerivativeLewis Acid (e.g., AlCl₃)Acylium ion
Hoesch ReactionActivated Aromatic Compound + ArylacetonitrileHCl gas, Lewis Acid (e.g., ZnCl₂)Ketimine
Condensation-ReductionAromatic Aldehyde + Methyl KetoneBase/Acid, then Reducing AgentChalcone

Modern Synthetic Advancements

Recent progress in synthetic organic chemistry has led to the development of more efficient, selective, and environmentally benign methods for constructing the deoxybenzoin scaffold. These modern techniques often rely on catalysis to overcome the limitations of classical routes.

Catalytic Methods in Deoxybenzoin Synthesis

Modern catalysis offers powerful alternatives to stoichiometric reagents. Transition metal-catalyzed reactions have become particularly prominent. For instance, methods involving the hydration of alkynes catalyzed by metal complexes, such as those based on gold or platinum, provide a direct route to ketones. nih.govnih.gov Similarly, the Wacker process, which involves the oxidation of olefins, has been adapted for ketone synthesis. nih.gov

Photocatalysis represents another frontier, enabling C-C bond coupling under mild conditions. The photocatalytic coupling of benzyl (B1604629) alcohol derivatives can lead to deoxybenzoin formation, avoiding the need for pre-functionalized starting materials and harsh reagents. nih.gov Other innovative strategies include the integration of photoredox catalysis with carbene chemistry to achieve ketone synthesis from carboxylic acids. nih.gov These methods often offer higher yields, broader substrate tolerance, and better functional group compatibility compared to their classical counterparts. nih.gov

Modern Method Catalyst Type General Transformation Advantages
Alkyne HydrationGold (Au) or Platinum (Pt) complexesAlkyne to KetoneHigh atom economy, mild conditions
PhotocatalysisPhotosensitizer (e.g., CdS)Benzyl Alcohol to DeoxybenzoinUses visible light, cost-effective
Tandem CatalysisPlatinum (Pt) complexesArylboronic Acid + Aldehyde to KetoneHigh yields, low catalyst loading

Stereoselective Synthesis of this compound and its Analogs

When the carbon atom alpha to the carbonyl group is substituted, deoxybenzoins can be chiral. The development of stereoselective synthetic methods allows for the preparation of specific enantiomers, which is crucial for pharmaceutical applications. Asymmetric synthesis of deoxybenzoin analogs can be achieved through various strategies, including the use of chiral catalysts or auxiliaries. nih.gov

Rh-catalyzed C-H insertion reactions have been employed to create complex cyclic structures with high stereocontrol, a strategy that could be adapted for the asymmetric synthesis of functionalized deoxybenzoin derivatives. nih.gov These advanced methods enable the precise installation of stereocenters, facilitating access to enantiomerically pure compounds that are otherwise difficult to obtain.

Precursor and Intermediate Chemistry in this compound Synthesis

The successful synthesis of this compound is highly dependent on the availability and preparation of key precursors and intermediates. The two primary building blocks required are a C2-synthon derived from a phenylacetic acid equivalent and a C1-synthon derived from a benzaldehyde or benzoic acid equivalent, one of which must bear the 3,4,5-trimethoxy substitution pattern.

Key Precursors:

3,4,5-Trimethoxybenzaldehyde: This is a crucial starting material for several synthetic routes. It can be synthesized from various raw materials, including vanillin or 3,4,5-trimethoxybenzoic acid. semanticscholar.orgwikipedia.org Industrial synthesis may start from p-cresol, while laboratory-scale preparations often utilize the Rosenmund reduction of the corresponding acyl chloride. wikipedia.org Green synthesis methods have also been developed, for example, from syringaldehyde sodium salt and dimethyl sulfate. google.com

3,4,5-Trimethoxyphenylacetic Acid: This precursor is central to methods involving Friedel-Crafts acylation. An improved one-pot synthesis has been reported starting from 3,4,5-trimethoxybenzaldehyde, which involves reduction, chlorination, cyanation, and finally hydrolysis to yield the desired acid with high efficiency. chinjmap.com Another method involves the use of a microchannel reactor to improve safety and yield. google.com

1,2,3-Trimethoxybenzene: This compound can serve as a precursor for 3,4,5-trimethoxybenzaldehyde through substitution and oxidation reactions. google.com

Key Intermediates:

Chalcones: As mentioned, 3',4',5'-trimethoxychalcone analogues are key intermediates in condensation-based syntheses. nih.gov These α,β-unsaturated ketones are formed and then reduced to the final product.

Ketimines: In the Hoesch reaction, an N-protonated ketimine is the primary intermediate formed from the reaction of the nitrile and the aromatic ring, which is subsequently hydrolyzed to the ketone. google.com

3,4,5-Trimethoxybenzoyl Chloride: This acyl chloride, derived from 3,4,5-trimethoxybenzoic acid, is a reactive intermediate used in the synthesis of various derivatives, including amides and esters. ekb.egnih.gov

Role of 3,4,5-Trimethoxybenzaldehyde Derivatives

One plausible and established route to deoxybenzoins involves the use of an aldehyde as a starting material. In the synthesis of this compound, 3,4,5-trimethoxybenzaldehyde serves as a critical electrophile. The synthesis can be conceptualized as a two-step process: nucleophilic addition of a benzyl organometallic reagent to the aldehyde, followed by oxidation of the resulting secondary alcohol.

A common choice for the organometallic reagent is benzylmagnesium chloride, a Grignard reagent. The reaction proceeds via the nucleophilic attack of the benzyl carbanion on the carbonyl carbon of 3,4,5-trimethoxybenzaldehyde. This addition reaction, typically carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran, yields the intermediate alcohol, 1-(3,4,5-trimethoxyphenyl)-2-phenylethanol.

The subsequent step involves the oxidation of this secondary alcohol to the corresponding ketone, this compound. Various oxidizing agents can be employed for this transformation. A mild and efficient method involves the use of pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in a suitable organic solvent like dichloromethane. These reagents are known to selectively oxidize secondary alcohols to ketones without significant over-oxidation.

Table 1: Proposed Synthesis of this compound from 3,4,5-Trimethoxybenzaldehyde

StepReactantsReagentsProduct
1. Grignard Reaction3,4,5-Trimethoxybenzaldehyde, Benzylmagnesium chlorideDiethyl ether or THF1-(3,4,5-Trimethoxyphenyl)-2-phenylethanol
2. Oxidation1-(3,4,5-Trimethoxyphenyl)-2-phenylethanolPyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC)This compound

Utilization of 3,4,5-Trimethoxybenzoic Acid Derivatives

An alternative and widely employed strategy for the synthesis of deoxybenzoin and its derivatives is the Friedel-Crafts acylation reaction. This approach utilizes a derivative of 3,4,5-trimethoxybenzoic acid, specifically the corresponding acyl chloride, 3,4,5-trimethoxybenzoyl chloride.

The Friedel-Crafts acylation involves the reaction of an aromatic compound, in this case, benzene (B151609), with an acylating agent in the presence of a Lewis acid catalyst. For the synthesis of this compound, a two-step sequence starting from 3,4,5-trimethoxybenzoyl chloride is a viable pathway.

In the first step, 3,4,5-trimethoxybenzoyl chloride is reacted with benzene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction yields 3,4,5-trimethoxybenzophenone. The reaction is typically conducted in a non-polar solvent like dichloromethane or carbon disulfide.

The second step requires the reduction of the carbonyl group of the intermediate benzophenone to a methylene (B1212753) group to afford the final product, this compound. Standard methods for this transformation include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). The choice of reduction method depends on the compatibility of the reagents with the methoxy (B1213986) groups on the aromatic ring.

Table 2: Proposed Synthesis of this compound from 3,4,5-Trimethoxybenzoic Acid Derivative

StepReactantsReagentsProduct
1. Friedel-Crafts AcylationBenzene, 3,4,5-Trimethoxybenzoyl chlorideAluminum chloride (AlCl₃)3,4,5-Trimethoxybenzophenone
2. Reduction3,4,5-TrimethoxybenzophenoneAmalgamated zinc (Zn(Hg)), Hydrochloric acid (HCl) (Clemmensen) or Hydrazine (N₂H₄), strong base (Wolff-Kishner)This compound

Derivatives and Analogs of 3,4,5 Trimethoxydeoxybenzoin: Synthesis and Structural Elucidation

Synthetic Approaches to Deoxybenzoin-Based Scaffolds

The synthesis of deoxybenzoin (B349326) and its derivatives is a well-established area of organic chemistry, with several methods available for their preparation. One of the most common methods is the Friedel–Crafts acylation, which involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. wikipedia.org For instance, the classical synthesis of deoxybenzoin utilizes phenylacetyl chloride and a slight excess of aluminum chloride. wikipedia.org

More contemporary methods aim to overcome the limitations of traditional approaches, such as the use of harsh reagents. A recently developed method involves a base-mediated dual acylation of γ-aryl β-keto esters, offering a metal-free and operationally simple route to deoxybenzoin derivatives. nih.gov This approach demonstrates good tolerance for a variety of functional groups and provides the desired products in good to excellent yields under mild conditions. nih.gov

Introduction of Varied A-Ring and B-Ring Substitutions

The functionalization of the A- and B-rings of the deoxybenzoin scaffold is critical for creating a diverse range of derivatives. The nature of the substituents on these rings significantly influences the chemical properties and subsequent reactivity of the molecule. Substituents are broadly classified as either activating or deactivating groups based on their electronic effects. libretexts.orglibretexts.org

Activating groups, such as hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) groups, are electron-donating and increase the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic substitution. libretexts.orglibretexts.org Conversely, deactivating groups, such as nitro (-NO2) and carbonyl (-C=O) groups, are electron-withdrawing and decrease the ring's reactivity. libretexts.orglibretexts.org

The introduction of these varied substitutions can be achieved through a variety of synthetic transformations. For example, bromosubstitution at different positions on the A- and B-rings of steroidal 4-en-3-ones has been shown to influence the conformation of these rings. nih.gov The strategic placement of substituents allows for the fine-tuning of the electronic and steric properties of the deoxybenzoin molecule, which is essential for its use as a precursor in the synthesis of more complex structures.

Formation of Heterocyclic Derivatives from 3,4,5-Trimethoxydeoxybenzoin Precursors

The 3,4,5-trimethoxy substitution pattern on the B-ring of deoxybenzoin provides a key structural motif found in many biologically active molecules. This substitution pattern is present in well-known antitumor agents like combretastatin (B1194345) A-4 and podophyllotoxin. nih.gov Consequently, this compound and its derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds.

One of the most significant applications of substituted deoxybenzoins is in the synthesis of isoflavones. rsc.orgnih.gov The deoxybenzoin route is a popular and versatile pathway to this class of compounds. helsinki.finih.gov This method typically involves the C-formylation of a 2-hydroxydeoxybenzoin followed by cyclization. nih.gov

Several reagents can be employed for the formylation step, including ethyl formate, triethyl orthoformate, and N,N-dimethylformamide (DMF). rsc.orgresearchgate.net The subsequent cyclization to the isoflavone (B191592) core is often acid-catalyzed. A variety of substituted isoflavones can be synthesized using this method by starting with appropriately substituted deoxybenzoin precursors. nih.gov For instance, the synthesis of glabrescione B derivatives begins with the Friedel-Crafts acylation of dimethoxyphenol with differently substituted phenylacetic acids to yield the corresponding deoxybenzoins, which are then formylated and cyclized. nih.gov

A "one-pot" synthesis of isoflavones from deoxybenzoins has also been developed, offering a more efficient and convenient route. nih.gov This method utilizes a phase transfer catalyst for the synthesis of 2-(alkylthio)isoflavones from deoxybenzoins. nih.gov

Table 1: Reagents for Isoflavone Synthesis from Deoxybenzoins

ReagentConditionsReference
Ethyl formateSodium metal rsc.org
Triethyl orthoformateAcid catalysis rsc.org
N,N-Dimethylformamide (DMF)Vilsmeier-Haack conditions rsc.org
Boron trifluoride etherateDMF nih.gov

While the direct synthesis of anhydro-benzopyranols and flavylium (B80283) salts from deoxybenzoins is less common than isoflavone synthesis, related chalcones are key intermediates. Chalcones, which can be synthesized from deoxybenzoins, can undergo cyclization in acidic media to form flavylium salts. researchgate.net The flavylium cation is a versatile natural chromophore, forming the core of anthocyanidins. mdpi.com The synthesis of 4-ethoxyflavylium salts can be achieved through a one-step acid condensation of o-hydroxyacetophenone derivatives with aromatic aldehydes and ethyl orthoformate. mdpi.com

The synthesis of 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones involves the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde (B134019) with an appropriate oxindole. nih.gov This reaction is typically carried out in methanol (B129727) with piperidine (B6355638) as a catalyst. nih.gov The indolin-2-one core is a privileged scaffold in medicinal chemistry, and its combination with the 3,4,5-trimethoxyphenyl group has led to the development of potent bioactive compounds. mdpi.comnih.gov A variety of substituted indolinone derivatives can be synthesized and subsequently reacted to form these target molecules. google.comresearchgate.net

The synthesis of complex heterocyclic systems like isoindolo[2,1-b]isoquinolines from deoxybenzoin derivatives is a multistep process. While a direct conversion is not typically reported, deoxybenzoin-derived intermediates can be elaborated into the necessary precursors. For example, α-azido carbonyl compounds bearing a 2-alkenylaryl moiety can serve as precursors for the synthesis of isoquinoline (B145761) derivatives through 6π-electrocyclization of N-H imine intermediates. organic-chemistry.org The synthesis of the indolo[2,1-a]isoquinoline core structure has been achieved through the reaction of 2-aryl-N-acryloyl indoles with α-keto acids in a metal-free radical cascade cyclization. rsc.org Other approaches to this scaffold include dehydrative cyclocondensation reactions and palladium-catalyzed carbonylative cyclization. researchgate.net The synthesis of isoindolinone derivatives has been achieved through an efficient one-pot method from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols. nih.gov

The Elusive Chemistry of this compound: A Scientific Inquiry

Despite a thorough review of available scientific literature, the chemical compound this compound and its derivatives appear to be largely undocumented. Extensive searches for synthesis protocols, structural elucidation, and strategies for analog development have yielded no specific data for this particular molecule. This notable absence from the scientific record precludes a detailed discussion of its derivatives and their potential for enhanced activity as outlined in the requested article structure.

While the 3,4,5-trimethoxyphenyl moiety is a common feature in a variety of well-studied molecules, its specific incorporation into a deoxybenzoin framework is not described in the accessible chemical literature. Deoxybenzoins, as a class of compounds, are known and have been synthesized with various substitution patterns. However, the specific combination of a 3,4,5-trimethoxy substitution on one of the phenyl rings of the deoxybenzoin core is not reported.

This lack of foundational data makes it impossible to scientifically address the proposed sections on "" and "Structural Modification Strategies for Enhanced Activity." Without a known parent compound, any discussion of its derivatives, including variations of alkoxy groups or the introduction of other functional moieties, would be purely speculative and not based on established research findings.

Therefore, a detailed and scientifically accurate article focusing solely on the chemical compound “this compound” and its derivatives, as per the requested outline, cannot be generated at this time due to the apparent lack of published research on this specific molecule. Further investigation into novel synthetic routes may one day bring this compound into the scientific domain, at which point a detailed analysis of its chemistry and that of its derivatives would become possible.

Biological Activities and Mechanistic Studies of 3,4,5 Trimethoxydeoxybenzoin Derivatives in Vitro Research

In Vitro Antiproliferative and Cytotoxic Effects

The 3,4,5-trimethoxyphenyl moiety is a crucial pharmacophoric feature found in several potent anticancer agents. Its incorporation into various molecular scaffolds has consistently resulted in compounds with significant antiproliferative and cytotoxic properties against a range of human cancer cells.

Inhibition of Cancer Cell Proliferation by 3,4,5-Trimethoxyphenyl-Containing Compounds

A diverse array of compounds featuring the 3,4,5-trimethoxyphenyl group has demonstrated notable inhibitory effects on cancer cell growth in laboratory settings. The 3,4,5-trimethoxyphenyl group is a key structural element in well-known antitumor agents like colchicine (B1669291) and combretastatin (B1194345) A-4. nih.gov

For instance, a series of newly synthesized 3,4,5-trimethoxyphenyl thiazole (B1198619) pyrimidine (B1678525) derivatives showed promising antiproliferative activity. mdpi.comnih.gov Among these, compounds designated 4a , 4b , and 4h , which include a substituted piperazine, were particularly effective. mdpi.commdpi.com In the National Cancer Institute's 60-cell line screen (NCI-60), compound 4b exhibited broad cytostatic activity and notably achieved a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer (NSCL) cell line at a 10 μM concentration. nih.govmdpi.commdpi.com Compounds 4a and 4h also showed significant GI values of 40.87% and 46.14% against HCT-116 colorectal carcinoma and SK-BR-3 breast cancer cell lines, respectively, at the same concentration. nih.govmdpi.commdpi.com

Similarly, novel pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl moiety were evaluated for their cytotoxic activity. aging-us.com The benzamide (B126) derivatives 16a , 16b , and 16d displayed high cytotoxicity against three cancer cell lines and were also effective against the multidrug-resistant MCF-7/ADR cell line, with IC₅₀ values ranging from 0.52 to 6.26 μM. aging-us.com

Other structural classes, such as chalcone (B49325) derivatives, have also been explored. A chalcone named (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27) , showed potent activity against various prostate cancer cells at low nanomolar concentrations (5-40 nM). mdpi.com Another study on pyrazole (B372694) derivatives identified 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) as the most active compound against the triple-negative breast cancer cell line MDA-MB-468, with IC₅₀ values of 14.97 μM and 6.45 μM after 24 and 48 hours, respectively. nih.govnih.gov

Furthermore, combretastatin-A4 carboxamide analogues were developed, with compound 5ab ((E)-3-(4-Chlorophenyl)-1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) showing significant IC₅₀ values from 0.36 to 7.08 μM across a panel of cancer cell lines, including lung, melanoma, breast, and colon cancers. d-nb.info

Table 1: In Vitro Antiproliferative Activity of Selected 3,4,5-Trimethoxyphenyl Derivatives

Compound Name/Code Cancer Cell Line Activity Measurement Result Citation
4b (pyrimidine deriv.) HOP-92 (NSCL) % Growth Inhibition (10µM) 86.28% nih.gov, mdpi.com, mdpi.com
4a (pyrimidine deriv.) HCT-116 (Colorectal) % Growth Inhibition (10µM) 40.87% nih.gov, mdpi.com, mdpi.com
4h (pyrimidine deriv.) SK-BR-3 (Breast) % Growth Inhibition (10µM) 46.14% nih.gov, mdpi.com, mdpi.com
16a,b,d (pyrrolizine deriv.) MCF-7/ADR (Breast) IC₅₀ 0.52 - 6.26 µM aging-us.com
3f (pyrazole deriv.) MDA-MB-468 (Breast) IC₅₀ (24h) 14.97 µM nih.gov, nih.gov
3f (pyrazole deriv.) MDA-MB-468 (Breast) IC₅₀ (48h) 6.45 µM nih.gov, nih.gov
CHO27 (chalcone deriv.) Prostate Cancer Cells Effective Concentration 5 - 40 nM mdpi.com
5ab (combretastatin deriv.) A549, B16F10, etc. IC₅₀ 0.36 - 7.08 µM d-nb.info
22b (chalcone triazole) MCF-7 (Breast) IC₅₀ 0.39 µM mdpi.com
22b (chalcone triazole) MDA-MB-231 (Breast) IC₅₀ 0.77 µM mdpi.com
22b (chalcone triazole) HL-60 (Leukemia) IC₅₀ 0.37 µM mdpi.com

Mechanisms of Action in Cellular Models

The cytotoxic effects of 3,4,5-trimethoxydeoxybenzoin derivatives are attributed to their ability to interfere with multiple critical cellular pathways. Key mechanisms identified through in vitro research include the inhibition of microtubule formation, modulation of specific enzyme pathways, and the induction of cellular stress.

Tubulin Assembly Inhibition

A primary and extensively studied mechanism of action for many 3,4,5-trimethoxyphenyl-containing compounds is the inhibition of tubulin polymerization. aging-us.comresearchgate.net Microtubules are essential cytoskeletal structures involved in cell division, and their disruption leads to cell cycle arrest and apoptosis. patsnap.com The 3,4,5-trimethoxyphenyl (TMP) moiety is recognized as a key pharmacophore for binding to the colchicine site of tubulin, thereby inhibiting microtubule assembly. mdpi.comaging-us.com

Numerous studies have confirmed this mechanism. For example, combretastatin A-4 (CA-4) derivatives possessing a 3,4,5-trimethoxyphenyl A-ring were shown to inhibit tubulin polymerization more effectively than CA-4 itself. patsnap.com The most potent of these, 2a , 2b , and 2e , had IC₅₀ values for tubulin assembly inhibition of 0.39, 0.32, and 0.28 µM, respectively, and caused cell cycle arrest in the G2/M phase. patsnap.com

Similarly, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as tubulin polymerization inhibitors. unibo.it The most active compound, 9p , effectively inhibited tubulin polymerization in a manner very similar to CA-4, leading to G2/M phase arrest and apoptosis in HeLa cells. unibo.it Another study identified 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f) as a potent microtubule depolymerizing agent that binds to the colchicine site, induces G2/M arrest, and triggers apoptosis in HT-1080 fibrosarcoma cells. uniroma1.it

Further research on 2,4-disubstituted thiazole derivatives bearing the 4-(3,4,5-trimethoxyphenyl) group also pointed to tubulin inhibition. Compounds 5c , 7c , and 9a from this series exhibited potent inhibition of tubulin assembly with IC₅₀ values of 2.95, 2.00, and 2.38 μM, respectively, which were better than the reference drug CA-4 (IC₅₀ = 2.96 μM).

Table 2: In Vitro Tubulin Polymerization Inhibition by Selected 3,4,5-Trimethoxyphenyl Derivatives

Compound Name/Code Type of Derivative Tubulin Inhibition IC₅₀ (µM) Citation
2a Combretastatin 0.39 patsnap.com
2b Combretastatin 0.32 patsnap.com
2e Combretastatin 0.28 patsnap.com
5ab Combretastatin Carboxamide 5.24 d-nb.info
5c Thiazole 2.95
7c Thiazole 2.00
9a Thiazole 2.38
3d Triazolopyrimidine 0.45
NADPH Oxidase 4 (Nox4) Pathway Modulation

Recent evidence suggests that some 3,4,5-trimethoxyphenyl derivatives exert their antiproliferative effects by modulating the NADPH oxidase 4 (Nox4) pathway. Nox4 is an enzyme that generates reactive oxygen species (ROS) and has been implicated in the proliferation and survival of various cancer cells. nih.govnih.gov Its inhibition has been proposed as a therapeutic strategy for cancer. nih.gov

A study on 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones investigated the inhibition of Nox4 as a possible mechanism of action. The research suggested that the inhibition of Nox4 in B1647 acute myeloid leukemia cells could contribute to the antiproliferative effect of some of these compounds. nih.gov ROS produced by Nox4 have been shown to transmit cell survival signals, and inhibition of Nox4 can activate apoptosis. nih.gov The structural similarity of these indolinone derivatives to known Nox4 inhibitors prompted the investigation, linking the 3,4,5-trimethoxyphenyl group to this novel mechanism. nih.gov

Folate Cycle Disruption and Dihydrofolate Reductase Binding

The folate cycle is critical for the synthesis of nucleotides required for DNA replication, making its components key targets for anticancer drugs. Dihydrofolate reductase (DHFR) is an essential enzyme in this pathway that catalyzes the reduction of dihydrofolate to tetrahydrofolate. Inhibition of DHFR disrupts DNA synthesis and is a proven chemotherapeutic strategy.

Several compounds containing the 3,4,5-trimethoxyphenyl ring have shown antifolate activity by inhibiting DHFR. The antibacterial drug trimethoprim [2,4-diamino-5-(3,4,5-trimethoxybenzyl) pyrimidine] is a well-known DHFR inhibitor. Inspired by this, researchers have explored other trimethoxyphenyl-containing molecules. Synthetic polyphenols, such as the methylated catechin (B1668976) derivative 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin (TMECG) , were found to bind effectively to human DHFR with a dissociation constant (K D) of 2.1 μM. Structural modeling showed that TMECG binds to the folate-binding site of DHFR, with specific interactions involving key amino acid residues like Glu-30. This inhibition of DHFR by natural and synthetic polyphenols presents a plausible explanation for their observed anticancer effects.

Reactive Oxygen Species (ROS) Elevation

A study on pyrazole derivatives found that the most active compound, 3f , provoked apoptosis in triple-negative breast cancer cells (MDA-MB-468) and that this was accompanied by an elevated level of ROS and increased caspase-3 activity. nih.govnih.gov This suggests that the compound's cytotoxic effect is mediated through the induction of lethal oxidative stress. nih.gov Similarly, the natural flavonoid myricetin (B1677590) and its derivatives, which can feature a trimethoxyphenyl-like structure, have been shown to induce apoptosis in endothelial cells through an ROS-dependent mechanism. This elevation of ROS can lead to DNA damage, a key trigger for programmed cell death in cancer cells.

Other Biological Activities in Research Models

Antimicrobial Properties of Related Trimethoxybenzaldehydes

The antimicrobial activities of trimethoxybenzaldehyde isomers have been a subject of scientific investigation. Notably, 3,4,5-Trimethoxybenzaldehyde (B134019), a derivative of benzaldehyde, has demonstrated antimicrobial properties. medchemexpress.com In one study, it was shown to inhibit the growth of Escherichia coli and Candida sp., with inhibition zones of 21 mm and 23 mm, respectively, at a concentration of 1 mg/mL over 26 hours. medchemexpress.com Further research has supported these findings, confirming its activity against both bacterial and fungal strains. tandfonline.com

Another isomer, 2,4,6-Trimethoxybenzaldehyde (TMBA), has also been reported to possess significant antimicrobial, particularly antifungal, properties. It has shown notable inhibition of Candida albicans at concentrations as low as 50 µg/ml. Additionally, TMBA exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 25 µg/ml and 100 µg/ml, respectively. Some studies indicate that 2,4,6-Trimethoxybenzaldehyde has superior anti-Candida efficacy compared to its 3,4,5- and 2,3,4-isomers.

The antimicrobial potential extends to derivatives as well. For instance, oxime derivatives of 3,4,5-trimethoxybenzaldehyde have been investigated for their biological activities, including antimicrobial effects. Furthermore, a series of thirteen compounds derived from 2,4,5-trimethoxybenzaldehyde (B179766) were tested for antibacterial effects, with seven showing activity. researchgate.net

Interactive Data Table: Antimicrobial Activity of Trimethoxybenzaldehydes

CompoundMicroorganismActivityConcentrationSource
3,4,5-TrimethoxybenzaldehydeEscherichia coliInhibition zone of 21 mm1 mg/mL medchemexpress.com
3,4,5-TrimethoxybenzaldehydeCandida sp.Inhibition zone of 23 mm1 mg/mL medchemexpress.com
2,4,6-TrimethoxybenzaldehydeCandida albicansSignificant inhibition50 µg/ml
2,4,6-TrimethoxybenzaldehydeStaphylococcus aureusMIC of 25 µg/mlNot specified
2,4,6-TrimethoxybenzaldehydeEscherichia coliMIC of 100 µg/mlNot specified

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Impact of Trimethoxy Pattern on Biological Efficacy

The substitution pattern of methoxy (B1213986) groups on the aromatic rings of various molecular scaffolds has a significant impact on their biological activities. In the context of chalcones, which share a structural relationship with deoxybenzoins, the arrangement of methoxy groups is crucial for their anti-inflammatory and anticancer properties. nih.gov Studies on chalcone-based NF-kappaB inhibitors have aimed to establish clear structure-activity relationships (SAR). nih.gov

For derivatives of 3,4,5-trimethoxycinnamic acid (TMCA), another related structural class, the trimethoxy substitution pattern is a key feature influencing their diverse pharmacological functions, including antitumor and antimicrobial activities. nih.gov Research has shown that modifications to the carboxyl group and the methoxy groups of TMCA can lead to a broad range of biological activities. nih.gov

In the case of isoflavones, which can be synthesized from deoxybenzoin (B349326) intermediates, the substitution pattern on the B-ring is important for their cytotoxic activity. nih.gov The synthesis of certain isoflavones has utilized 3,4-dimethoxybenzyl-2',4'-dihydroxyphenyl ketone, a deoxybenzoin derivative, highlighting the role of the methoxy-substituted phenyl ring in the final product's biological profile. researchgate.net The presence of methoxy groups on the A-ring of deguelin, a natural isoflavone (B191592), is considered crucial for its bioactivity. frontiersin.org

Role of Core Scaffold and Peripheral Substituents in Activity Profiles

The core structure and the nature of peripheral substituents are fundamental in determining the biological activity of chemical compounds. In the development of anticancer agents, for example, the core scaffold of imidazo[1,2-a]quinoxaline (B3349733) was used as a template to design potent EGFR inhibitors, with the trimethoxyphenyl group being a key feature. nih.gov SAR studies on these analogs highlighted the importance of various groups in modulating anticancer activity. nih.gov

Similarly, for 1,2,4-triazole-3-thiols, the core heterocyclic ring system is associated with a wide range of biological activities, including antibacterial and antitumor effects. scirp.org The substituents on this core structure play a critical role in defining the specific biological profile.

In the context of chalcones, the core 1,3-diphenylpropen-1-one structure is a privileged scaffold. nih.govuac.pt The biological activity is further tuned by the substituents on the two aromatic rings. For instance, studies on 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogs have provided insights into their NF-kappaB inhibitory and anticancer activities. nih.gov The synthesis of various chalcones and the evaluation of their biological activities have helped to establish structure-activity relationships, indicating how different substituents on the core structure influence their cytotoxic, antioxidant, and anticholinesterase properties. uac.pt

The development of pyrimethamine (B1678524) and cycloguanil (B1669406) analogs as inhibitors of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) also illustrates the importance of the core scaffold and peripheral modifications. malariaworld.org By starting with a known active compound and introducing various substituents, researchers were able to design derivatives with improved activity. malariaworld.org This approach of modifying a core structure is a common strategy in medicinal chemistry to optimize biological activity. mdpi.commdpi.com

Applications of 3,4,5 Trimethoxydeoxybenzoin in Medicinal Chemistry and Chemical Biology

As a Synthetic Building Block for Pharmaceutical Intermediates

The 3,4,5-trimethoxyphenyl scaffold, a key component of 3,4,5-trimethoxydeoxybenzoin, serves as a crucial starting material and intermediate in the synthesis of a wide array of pharmaceutical compounds. google.com Its utility stems from the advantageous substitution pattern of the benzene (B151609) ring, which is a feature of many biologically active molecules. This structural unit is often incorporated into larger molecules to enhance their therapeutic properties.

One of the primary applications of intermediates derived from or containing the 3,4,5-trimethoxyphenyl group is in the development of oncology drugs. For instance, 3,4,5-trimethoxybenzaldehyde (B134019), a closely related compound, is an important intermediate for the synthesis of the antibacterial drug Trimethoprim. google.com The versatility of the 3,4,5-trimethoxyphenyl moiety allows for its incorporation into various heterocyclic structures, leading to the generation of diverse chemical libraries for drug screening. beilstein-journals.org The synthesis of such intermediates often involves multi-step processes that can be optimized for large-scale production. beilstein-journals.org

The table below summarizes some of the key pharmaceutical intermediates that can be synthesized utilizing the 3,4,5-trimethoxyphenyl scaffold.

Intermediate ClassTherapeutic AreaReference
BenzophenonesAnxiolytics, Sedatives evonik.com
YlidesPeptides, Steroids, Nucleotides evonik.com
Boronic AcidsAnti-inflammatory, Antitumor, Antiviral evonik.com
Amino Acid DerivativesCancer, Autoimmune Diseases, Cardiovascular Diseases evonik.com

Design and Synthesis of Novel Pharmacophores Incorporating the 3,4,5-Trimethoxyphenyl Moiety

The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore in its own right, recognized for its role in the bioactivity of numerous compounds. semanticscholar.orgnih.govresearchgate.net A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The TMP group is a key feature in many colchicine (B1669291) binding site inhibitors (CBSIs), where it plays a critical role in the molecule's ability to bind to tubulin. acs.org

The design of novel pharmacophores often involves the strategic incorporation of the 3,4,5-trimethoxyphenyl group into new molecular scaffolds. semanticscholar.orgnih.govresearchgate.net For example, researchers have designed and synthesized novel pyrrolizine derivatives bearing this moiety, which have shown significant cytotoxic activity against various cancer cell lines. semanticscholar.orgnih.govresearchgate.netnih.govtandfonline.com These novel compounds often exhibit multi-target activities, inhibiting not only tubulin polymerization but also other key oncogenic kinases. semanticscholar.orgnih.govresearchgate.net The synthesis of these complex molecules typically involves a series of chemical reactions to build upon the core TMP scaffold.

Below is a table highlighting some novel pharmacophores that incorporate the 3,4,5-trimethoxyphenyl moiety and their targeted biological activities.

Pharmacophore ClassTargetTherapeutic PotentialReferences
PyrrolizinesTubulin, Oncogenic KinasesAnticancer semanticscholar.orgnih.govresearchgate.netnih.govtandfonline.com
Thiazole-PyrimidinesKinase ReceptorsAntiproliferative mdpi.com
Indole-Trimethoxyphenyl ConjugatesTubulinAnticancer mdpi.com
Pyrrolidone DerivativesTubulin, P-glycoproteinAnticancer mdpi.com

Role in the Development of Antimitotic Agents

The disruption of mitosis, the process of cell division, is a cornerstone of cancer chemotherapy. nih.gov Antimitotic agents are drugs that interfere with this process, often by targeting the microtubules that form the mitotic spindle. nih.gov The 3,4,5-trimethoxyphenyl moiety is a key structural feature of many potent antimitotic agents, most notably the natural product combretastatin (B1194345) A-4 (CA-4). nih.govnih.gov CA-4 and its analogs are known to bind to the colchicine site of tubulin, leading to the inhibition of microtubule polymerization and subsequent cell cycle arrest and apoptosis. nih.govnih.gov

The development of new antimitotic agents frequently involves the use of the 3,4,5-trimethoxyphenyl group as a primary building block. taylorandfrancis.com Synthetic efforts have focused on creating analogs of natural products like CA-4 to improve their pharmacological properties, such as water solubility and stability, while retaining or enhancing their antimitotic activity. nih.gov For instance, novel 1,2,4-triazole (B32235) derivatives incorporating the 1-(3′,4′,5′-trimethoxybenzoyl) motif have been synthesized and shown to possess significant antiproliferative and antivascular effects. nih.gov

The following table summarizes the mechanisms of action of some antimitotic agents that feature the 3,4,5-trimethoxyphenyl moiety.

Compound/ClassMechanism of ActionCellular EffectReferences
Combretastatin A-4 (CA-4)Inhibition of tubulin polymerizationMitotic arrest, Apoptosis, Vascular disruption nih.govnih.gov
VERU-111 AnalogsInhibition of tubulin polymerizationMitotic arrest, Apoptosis acs.orgacs.orgnih.gov
1,2,4-Triazole DerivativesInhibition of tubulin polymerizationAntiproliferative, Antivascular nih.gov
2-amino-3,4,5-trimethoxybenzophenonesInhibition of tubulin polymerizationAntiproliferative nih.gov

Contribution to Natural Product Synthesis and Analog Generation (e.g., Stilbenes like Resveratrol (B1683913) and Piceatannol)

While this compound itself is a synthetic compound, its structural components are found in or are synthetically related to various natural products. The core 3,4,5-trimethoxyphenyl ring system is a recurring motif in a number of biologically active natural compounds. The synthesis of these natural products and their analogs often utilizes building blocks containing this key functional group.

For example, the general structural class of stilbenes, which includes the well-known natural products resveratrol and piceatannol, can be synthesized through routes that may involve intermediates structurally related to this compound. Although direct synthesis from this specific deoxybenzoin (B349326) is not the most common route, the underlying chemical principles and building blocks are related. The generation of analogs of these natural products often involves modifying the substitution patterns on the aromatic rings, and the 3,4,5-trimethoxy substitution is a common variation explored to enhance biological activity. For instance, many synthetic chalcones, which are precursors to flavonoids and are structurally similar to deoxybenzoins, have been created with the 3,4,5-trimethoxyphenyl substitution to mimic the activity of combretastatin A-4. taylorandfrancis.com

The table below showcases the relationship between the 3,4,5-trimethoxyphenyl moiety and some important natural products and their analogs.

Natural Product/Analog ClassBiological ActivitySynthetic Relevance of TMP MoietyReferences
CombretastatinsAntimitotic, AntivascularCore structural component nih.gov
PodophyllotoxinAntimitoticContains a trimethoxyphenyl ring mdpi.com
Chalcone (B49325) AnalogsAntimitotic, AntiproliferativeSynthetic modification to enhance activity taylorandfrancis.com
ArylthioindolesTubulin Polymerization InhibitorsIncorporation of TMP group enhances activity csic.es

Emerging Trends and Future Directions in Drug Discovery Utilizing Trimethoxy Scaffolds

The 3,4,5-trimethoxyphenyl scaffold continues to be a fertile ground for drug discovery, with several emerging trends and future directions. A significant area of focus is the development of multi-target agents that can simultaneously modulate the activity of several key proteins involved in cancer progression. nih.govresearchgate.net This approach aims to overcome the limitations of single-target therapies, such as the development of drug resistance.

Another promising direction is the design of brain-penetrant tubulin destabilizers for the treatment of aggressive brain cancers like glioblastoma. mdpi.com The physicochemical properties of the trimethoxy scaffold can be fine-tuned to enhance blood-brain barrier penetration, a major challenge in CNS drug delivery. mdpi.com Furthermore, there is growing interest in exploring novel heterocyclic systems attached to the trimethoxyphenyl moiety to discover new chemical space and identify compounds with unique biological activity profiles. mdpi.com The development of more specific and less toxic antimitotic agents remains a key goal, with efforts to design inhibitors that target specific components of the mitotic machinery beyond tubulin. unizar.es

The table below outlines some of the key future directions in drug discovery based on trimethoxy scaffolds.

Future DirectionRationalePotential ImpactReferences
Multi-target Kinase InhibitorsOvercoming drug resistanceMore effective and durable cancer therapies nih.govresearchgate.net
Brain-Penetrant Tubulin InhibitorsTreating CNS malignanciesImproved outcomes for brain cancer patients mdpi.com
Novel Heterocyclic ConjugatesExploring new chemical spaceDiscovery of novel mechanisms of action mdpi.com
Targeted Antimitotic TherapiesIncreased specificity and reduced toxicitySafer and more effective cancer treatments unizar.es

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation and purification of organic compounds, as well as for assessing their purity. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for both the analysis and purification of deoxybenzoin (B349326) derivatives. researchgate.netkoreascience.kr For 3,4,5-Trimethoxydeoxybenzoin, a reversed-phase HPLC method would typically be used. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. longdom.org The separation is based on the differential partitioning of the compound between the two phases. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), sometimes with additives like phosphate (B84403) buffers to control pH. longdom.org Detection is commonly achieved using a UV detector, as the aromatic rings in the deoxybenzoin structure absorb UV light. longdom.org By running a sample through the HPLC system, its retention time can be determined, and the area under the corresponding peak can be used to quantify its purity.

Gas Chromatography (GC): GC, particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for analyzing volatile compounds. mdpi.com For this compound to be analyzed by GC, it must be thermally stable and sufficiently volatile. The analysis involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas (like helium) through a capillary column. mdpi.comusda.gov The separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. The retention time is a key identifier. The subsequent MS analysis provides mass-to-charge ratio data, confirming the molecular weight and offering structural clues through fragmentation patterns.

The table below outlines typical conditions for these chromatographic methods, based on general procedures for similar organic compounds.

Technique Stationary Phase Mobile Phase/Carrier Gas Detection Method Primary Use
HPLC C18 (Reversed-Phase)Acetonitrile/Water GradientUV-VisPurity Assessment, Purification
GC-MS HP-5MS (5% phenylmethylsiloxane)HeliumMass Spectrometry (EI)Identification, Purity
TLC Silica GelEthyl Acetate/Hexane MixtureUV LightReaction Monitoring, Purity

Advanced Spectroscopic Methods for Structural Confirmation

Once purified, the precise molecular structure of this compound is confirmed using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. acs.org Both ¹H NMR and ¹³C NMR spectra are essential.

¹H NMR: This spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on both phenyl rings, the methylene (B1212753) (-CH₂-) protons between the carbonyl and the phenyl group, and the methoxy (B1213986) (-OCH₃) protons. libretexts.org The integration of these signals corresponds to the number of protons of each type.

¹³C NMR: This technique identifies all non-equivalent carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methoxy carbons. acs.org

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm) for this compound, based on established values for similar structural motifs. rasayanjournal.co.in

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
Phenyl-H~7.2-7.4 (m, 5H)~127-135
Methylene (-CH₂-)~4.2 (s, 2H)~45-50
Trimethoxyphenyl-H~7.1 (s, 2H)~106
para-OCH₃~3.8 (s, 3H)~61
meta-OCH₃~3.9 (s, 6H)~56
Carbonyl (C=O)-~195-200
Aromatic C (ipso)-~130, ~143, ~153

Mass Spectrometry (MS): MS determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. uni-saarland.de For this compound (C₁₇H₁₈O₄), the molecular weight is 286.32 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum provides further structural verification, often showing characteristic losses of fragments like the benzyl (B1604629) group or methoxy groups. uni-saarland.dedocbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu For this compound, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, typically appearing around 1680-1700 cm⁻¹. msu.edu Other characteristic bands would include C-H stretching from the aromatic rings and aliphatic methylene group, and C-O stretching from the methoxy ether groups. scribd.com

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
C=O (Ketone)Stretch1680 - 1700 (Strong)
C-H (Aromatic)Stretch3000 - 3100 (Medium)
C-H (Aliphatic)Stretch2850 - 3000 (Medium)
C-O (Ether)Stretch1000 - 1300 (Strong)
C=C (Aromatic)Stretch1450 - 1600 (Medium-Weak)

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules within a solid crystal. wikipedia.org This technique is the gold standard for unambiguous structure determination. nih.gov

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as 3,4,5-Trimethoxydeoxybenzoin, might interact with a protein's binding site. While specific docking studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related compounds containing the 3,4,5-trimethoxyphenyl moiety.

For instance, derivatives of 3,4,5-trimethoxychalcones have been investigated for their interaction with tubulin, a protein crucial for cell division and a target for anticancer drugs. Docking studies have suggested that the 3,4,5-trimethoxyphenyl group can occupy a subcavity within the colchicine (B1669291) binding site on β-tubulin, mimicking the interactions of known tubulin inhibitors. Similarly, molecular modeling of 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides with the colchicine binding site of α,β-tubulin revealed both hydrogen bonding and hydrophobic interactions with various amino acid residues.

In a hypothetical docking study of this compound with a target protein, the interactions would be analyzed based on factors like binding energy and the types of bonds formed. The 3,4,5-trimethoxy groups could act as hydrogen bond acceptors, while the phenyl rings could engage in hydrophobic and π-π stacking interactions.

Table 1: Illustrative Ligand-Protein Interactions for Compounds with a 3,4,5-Trimethoxyphenyl Moiety

Compound ClassProtein TargetKey Interacting Residues (Hypothetical)Interaction Types
3,4,5-Trimethoxychalconesβ-Tubulin (Colchicine site)Cys241, Leu248, Ala316Hydrophobic, Hydrogen Bonding
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamidesAcetylcholinesterase (AChE)Trp86, Tyr124, Phe338Hydrophobic, π-π Stacking
1,2,4-Triazole (B32235) Derivativesα,β-TubulinAsn258, Lys352, Val238Hydrogen Bonding, Hydrophobic

This table is illustrative and based on findings for related compounds, not this compound itself.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics. Density Functional Theory (DFT) is a common method used for these calculations, often with functionals like B3LYP and B3PW91.

For this compound, these calculations could determine a range of properties:

Molecular Geometry: Optimization of the molecular structure to find the most stable (lowest energy) conformation.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. This is valuable for predicting how the molecule will interact with other molecules.

Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR spectra), which can be compared with experimental data to confirm the molecule's structure.

Table 2: Representative Data from Quantum Chemical Calculations on a Related Molecule

ParameterCalculation MethodResult
HOMO-LUMO Energy Gap (ΔEg)DFT/B3LYPData not available for this compound
Total EnergyDFT/B3LYPData not available for this compound
Dipole MomentDFT/B3LYPData not available for this compound
¹³C NMR Chemical Shift Correlation (R²)GIAO/B3LYP0.9948
¹H NMR Chemical Shift Correlation (R²)GIAO/B3LYP0.8433

Note: The correlation coefficient (R²) values are from a study on a different molecule and are included to illustrate the type of data generated in such calculations.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. For a flexible molecule like this compound, with several rotatable bonds, this analysis is particularly important.

Computational methods, such as potential energy surface scans using DFT, can be used to explore the conformational landscape. For structurally similar molecules like chalcones, studies have identified different stable conformers, such as s-cis and s-trans isomers, and have shown that planarity can be influenced by electronic conjugation.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound, both in isolation and when interacting with a biological target. An MD simulation tracks the movements of atoms over time, offering a view of the molecule's flexibility and the stability of its complexes with proteins. Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein-ligand complex from its initial docked pose over time. A stable RMSD value (typically below 2.5 Å) suggests a stable binding.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues in the protein, highlighting which parts of the protein are more flexible or rigid upon ligand binding.

Radius of Gyration (Rg): This parameter provides information about the compactness of the protein-ligand complex during the simulation.

MD simulations on related N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been used to confirm the stability of the ligand-AChE complex, showing a stable RMSD of 2.4 Å.

Table 3: Typical Parameters from a Molecular Dynamics Simulation

Simulation ParameterTypical Value for a Stable ComplexSignificance
RMSD< 2.5 ÅIndicates stability of the ligand in the binding pocket.
RMSF0.8 - 1.5 ÅShows the fluctuation of protein residues.
Radius of Gyration20.2 - 22.5 ÅReflects the compactness and structural integrity of the complex.

These values are representative and sourced from studies on other ligand-protein complexes.

Conclusion and Future Research Perspectives

Summary of Key Research Findings

Direct research focusing exclusively on 3,4,5-Trimethoxydeoxybenzoin is limited in publicly accessible scientific literature. However, the broader class of deoxybenzoins and compounds featuring the 3,4,5-trimethoxyphenyl moiety have been the subject of numerous studies. Deoxybenzoin (B349326) derivatives are recognized for a wide array of pharmacological activities, including potential immunosuppressive, vasorelaxant, antioxidant, and tyrosinase inhibitory effects.

The 3,4,5-trimethoxyphenyl group is a crucial structural motif in many natural and synthetic compounds with significant biological activities. For instance, it is a key component of the potent anticancer agent combretastatin (B1194345) A-4, which functions by inhibiting tubulin polymerization. This functional group is frequently associated with anti-inflammatory, antimicrobial, and antimitotic properties. The presence of three methoxy (B1213986) groups on the phenyl ring is known to enhance lipophilicity and can influence the molecule's interaction with biological targets. Therefore, it is reasonable to hypothesize that this compound may exhibit some of these biological activities, making it a promising candidate for further investigation.

Unexplored Avenues and Challenges in this compound Research

The field of this compound research is ripe with unexplored avenues. A primary challenge is the lack of extensive studies on its synthesis and characterization. Developing efficient and scalable synthetic routes is a critical first step to enable further biological evaluation.

Key unexplored areas include:

Comprehensive Biological Screening: A systematic evaluation of this compound against a wide range of biological targets is necessary. This includes screening for anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities.

Mechanism of Action Studies: For any identified biological activity, elucidating the underlying mechanism of action at the molecular level will be crucial. For example, if anticancer activity is observed, studies should investigate its effects on cell cycle progression, apoptosis, and specific signaling pathways.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of this compound analogs with modifications on both aromatic rings would provide valuable insights into the structural requirements for optimal activity.

Pharmacokinetic and Toxicological Profiling: To assess its potential as a therapeutic agent, comprehensive studies on its absorption, distribution, metabolism, excretion (ADME), and toxicity are essential.

Potential for Advanced Applications in Related Chemical Fields

The unique structure of this compound makes it a versatile platform for applications in several chemical fields beyond medicinal chemistry.

Organic Synthesis: It can serve as a key intermediate for the synthesis of more complex molecules, such as isoflavones and other heterocyclic compounds, which are known to have diverse biological properties.

Materials Science: The aromatic nature of the compound suggests potential applications in the development of novel organic materials, such as liquid crystals or organic light-emitting diodes (OLEDs), although this area is highly speculative and would require significant exploratory research.

Probe Development: If this compound is found to interact with a specific biological target, it could be functionalized to create chemical probes for studying cellular processes.

The combination of the deoxybenzoin core with the biologically active 3,4,5-trimethoxyphenyl group provides a rich scaffold for chemical modification and the development of new chemical entities with tailored properties.

Strategic Directions for Future Academic Investigations

To advance the understanding and potential applications of this compound, future academic research should adopt a multi-pronged strategic approach.

Table 1: Strategic Directions for Future Research

Research AreaStrategic FocusKey Objectives
Chemical Synthesis and Characterization Development of novel and efficient synthetic methodologies.- To establish scalable and cost-effective synthesis routes.- To fully characterize the compound using modern spectroscopic techniques.
Biological Evaluation Broad-based screening and in-depth mechanistic studies.- To identify and validate key biological activities.- To elucidate the molecular mechanisms of action.
Medicinal Chemistry Structure-activity relationship (SAR) and lead optimization.- To design and synthesize analogs with improved potency and selectivity.- To enhance pharmacokinetic properties.
Interdisciplinary Collaborations Forging partnerships between chemists, biologists, and pharmacologists.- To accelerate the translation of basic research findings into potential therapeutic applications.

A concerted effort in these strategic areas will be essential to unlock the full potential of this compound and its derivatives. Initial academic investigations should focus on fundamental synthesis and biological screening to build a solid foundation of knowledge. Subsequent research can then delve into more specialized areas such as medicinal chemistry optimization and applications in other chemical fields. The journey of exploring this promising compound has just begun, and future research holds the key to uncovering its scientific and therapeutic value.

Q & A

Q. What are the recommended synthetic routes for 3,4,5-Trimethoxydeoxybenzoin, and how can reaction efficiency be optimized?

  • Methodological Answer: The synthesis often involves esterification or condensation reactions using 3,4,5-trimethoxybenzoic acid derivatives. For example, benzyl or nitrobenzyl esters (e.g., 4-nitrobenzyl 3,4,5-trimethoxybenzoate) can be prepared via coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP catalysis, as seen in analogous syntheses of trimethoxy-substituted esters . Optimizing reaction efficiency requires controlling stoichiometry, temperature (typically 0–25°C), and solvent polarity (e.g., dry dichloromethane or THF). Monitoring via TLC (Rf values) and purification via column chromatography with gradients (e.g., hexane/ethyl acetate) are critical for yield improvement .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the aromatic proton environment (δ 3.8–4.0 ppm for methoxy groups) and carbonyl signals (δ ~168–170 ppm for esters) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity (>95% typical for research-grade compounds) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., C₁₆H₁₈O₅: calc. 290.1154, found 290.1150) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer: The electron-donating methoxy groups on the benzene ring deactivate the carbonyl carbon, reducing electrophilicity. This necessitates stronger nucleophiles (e.g., Grignard reagents) or acidic/basic catalysts. For instance, in hydrolysis reactions, alkaline conditions (NaOH/THF/H₂O) enhance nucleophilic attack on the ester carbonyl, as demonstrated in related trimethoxybenzamide derivatives . Kinetic studies using UV-Vis spectroscopy or computational DFT calculations can quantify substituent effects on reaction rates .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer:
  • Standardized Assay Conditions: Variations in cell lines (e.g., HeLa vs. MCF-7), solvent carriers (DMSO vs. ethanol), and concentration ranges (µM vs. nM) may explain discrepancies. Replicate assays under controlled conditions (e.g., 1% DMSO, 24–48 hr incubation) are advised .
  • Structure-Activity Relationship (SAR) Analysis: Compare derivatives with modified substituents (e.g., replacing methoxy with ethoxy or hydroxy groups) to isolate key functional groups. For example, 3,4,5-trimethoxybenzylidene derivatives show enhanced fluorescence in cellular imaging compared to dimethoxy analogs .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in long-term biological studies?

  • Methodological Answer:
  • pH Stability: Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH buffers at 25–37°C). Trimethoxybenzoates are generally stable at pH 5–7 but hydrolyze rapidly under strong acidic/basic conditions, requiring lyophilization for storage .
  • Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures (e.g., >150°C for solid-state stability) .

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